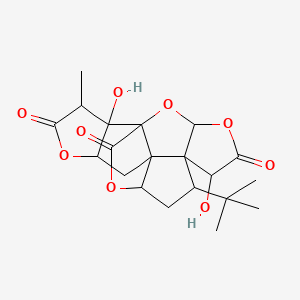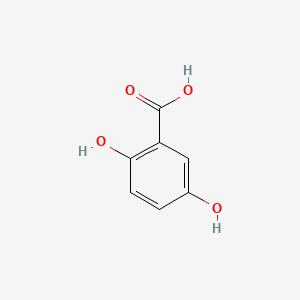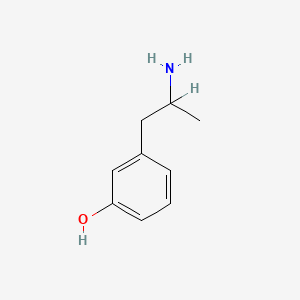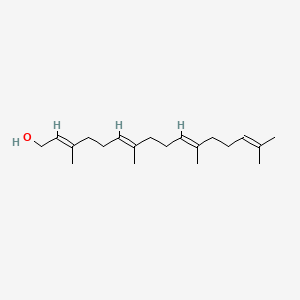
ギンコライドA
説明
Highly active platelet -activating factor (PAF) antagonist. Biologically active terpinoid. Anti-inflammatory effects in vivo.
Ginkgolide A is a terpenoid lactone originally isolated from G. biloba leaves with diverse biological activities. Ginkgolide A inhibits platelet activating factor-dependent aggregation of human platelets (IC50 = 15.8 μg/ml). It also inhibits GABA-induced currents in Xenopus oocytes expressing human α1β2γ2L GABAA receptors with an IC50 value of 12 μM. Ginkgolide A (100 μM) reduces the proliferation rate of OVCA429 ovarian cancer cells by 40%.4 In vivo, ginkgolide A (1-2 mg/kg, p.o.) increases the time spent in the open arms of the elevated plus maze by 3-fold without altering activity level in mice, indicating anxiolytic-like activity. Ginkgolide A (10 mg/kg, p.o.) also reduces hexobarbital-induced sleeping time in mice by 44%.6 Ginkolide A (30 mg/kg per day) increases activity of the cytochrome P450 (CYP450) isoforms CYP1A2 and CYP2E1 by 1.82- and 1.27-fold, respectively, in rats.
Ginkgolide A analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Ginkgolide a belongs to the class of organic compounds known as ginkgolides and bilobalides. These are diterpene lactones with a structure based either on the gingkolide or the bilobalide skeleton. The ginkgolide skeleton is a very rigid structure consisting of hexacyclic C20 trilactone. The cis-fused F/A/D/C ring junction forms an empty semi-ball hole, the D ring contains a cage form tetrahydrofuran ring which occupies the center of the empty hole, and the oxygen atoms of the D, C and F ring and 10-hydroxyl group consist of an analogous crown ether structure. Ginkgolide a exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, ginkgolide a is primarily located in the cytoplasm.
科学的研究の応用
神経調節機能
ギンコライドAを含むギンコライドは、幅広い神経調節作用を持つことが判明しています . これらは、アルツハイマー病、パーキンソン病など、多くのCNS関連疾患や障害の治療過程で一般的に使用されています . ギンコライドの神経調節作用には、グルタミン酸やドーパミンなどの神経伝達物質の作用の調節が含まれます .
血小板活性化因子(PAF)の阻害
This compoundを含むギンコライドは、血小板活性化因子(PAF)の阻害を誘導します . この特性により、PAFの阻害が有益な状態に役立ちます。
炎症過程への影響
ギンコライドは、炎症過程に影響を与えることが判明しています . これにより、炎症の制御が重要な状態に潜在的に役立ちます。
脂質貯蔵の低減における可能性
This compoundに関連する化合物であるギンコライドCは、脂質貯蔵の低減に潜在的に寄与することが判明しています . これにより、this compoundも同様の特性を持つ可能性が示唆されます。
発がんにおける相補的な作用
This compoundを含むイチョウ抽出物のフラボノイドとテルペノイド画分は、相補的な方法で作用し、腫瘍性疾患の発症における発がんに関与するいくつかの過程を阻害します .
うつ病と不眠症における役割
This compoundは、うつ病ラットモデルでうつ病様行動を抑制することが判明しています . また、ゼブラフィッシュの不眠時間を大幅に短縮し、これはγ-アミノ酪酸型A受容体サブユニットα1の阻害とメラトニン受容体1の増加に関連している可能性があります .
心不全における役割
This compoundは、心不全ラットモデルで観察されるうつ病様行動を改善することができます .
抗炎症および免疫学的可能性
This compoundは、その炎症および免疫学的可能性で知られています . これは、イチョウの葉から単離された、高度に活性な血小板活性化因子拮抗剤のケージ分子です .
作用機序
Target of Action
Ginkgolide A, a highly active PAF antagonist cage molecule , is known to interact with several targets. It has been found to bind to the G-protein-coupled receptor , and it also has effects on α-tubulin biology . These targets play crucial roles in various biological processes, including neurotransmission and cellular structure .
Mode of Action
Upon binding to the G-protein-coupled receptor, Ginkgolide A inhibits the activation of adenyl cyclase, leading to a decrease in the level of cyclic AMP . This results in a decreased level of arachidonic acid , which can influence various cellular processes.
Biochemical Pathways
Ginkgolide A has been found to influence several biochemical pathways. It is known to activate the JAK2/STAT3 (Janus kinase 2/signal transducer and activator of transcription 3) and p38 MAPK (mitogen-activated protein kinase) pathways . These pathways play important roles in immune system regulation .
Result of Action
Ginkgolide A has been shown to have neuroprotective properties . It can influence neurotransmitter action, such as that of glutamate or dopamine . Furthermore, it has been found to induce the inhibition of platelet-activating factors (PAF) , and it can influence the inflammatory process .
特性
IUPAC Name |
8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-7-12(22)26-10-6-17-9-5-8(16(2,3)4)18(17)11(21)13(23)28-15(18)29-20(17,14(24)27-9)19(7,10)25/h7-11,15,21,25H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUXKXIZEIDQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ginkgolide A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
15291-75-5 | |
| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b-dihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ginkgolide A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
280 °C | |
| Record name | Ginkgolide A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: GA appears to exert its protective effects by binding to the transcription factor forkhead box O1 (FoxO1). This interaction attenuates cardiomyocyte inflammation, oxidative stress, and apoptosis. [] GA reverses the LPS-induced downregulation of FoxO1 in the nucleus and the upregulation of phosphorylated FoxO1 in H9C2 cells. Downstream genes of FoxO1, such as KLF15, TXN2, NOTCH1, and XBP1, are also involved in these protective effects. []
A: GA has been shown to alleviate Aβ-induced pathological behaviors in a Caenorhabditis elegans model, including paralysis, reduced chemotaxis behavior, and 5-HT hypersensitivity. [] This protective effect is associated with the inhibition of Aβ oligomerization and the reduction of Aβ deposits. [] While GA reduces oxidative stress, this mechanism does not appear to be the primary driver of its anti-Aβ effects. []
A: The molecular formula of GA is C20H24O9, and its molecular weight is 408.39 g/mol. [, ]
A: GA is a terpene trilactone characterized by a complex ring system, including a spiro[furan-3,2′-furo[3,2-b]furan] moiety, commonly referred to as the "cage" structure. This cage structure is decorated with various functional groups, including hydroxyl groups and a tert-butyl substituent. [, ]
A: While the provided research does not explicitly address the stability of GA under various storage conditions, it does highlight the importance of analytical method validation to ensure the accuracy, precision, and specificity of GA quantification. [] This implies the need to control storage conditions to maintain GA stability during research and development.
ANone: The provided research focuses on the pharmacological activities of GA and does not indicate any inherent catalytic properties or applications.
A: How was molecular docking used to study GA’s interaction with FoxO1?
A: Conformational analysis and docking simulations were conducted using a homology model of the α1 glycine receptor. These studies revealed two potential binding sites for GA within the receptor pore, both involving interactions with 6′ M2 residues. []
A: Replacing the hydroxyl group at the C-10 position of GA with an acetoxy group, as seen in ginkgolide B, enhances its inhibitory potency at the glycine receptor. [] This suggests that the C-10 position plays a crucial role in the interaction of GA with this target.
A: The presence of the β subunit in the glycine receptor influences the sensitivity of different ginkgolides. For instance, ginkgolide A exhibits enhanced sensitivity in the α2β GlyR compared to the α2 GlyR, while this effect is not observed in the α1β GlyR compared to the α1 GlyR. []
A: Co-administration of GA with a mixture of sesame extract and turmeric oil significantly increases the concentration of GA in the brains of mice compared to administration of GA alone. This suggests that this combination can enhance the bioavailability of GA. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















